Ethyl 20-bromoicosanoate
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Overview
Description
Ethyl 20-bromoicosanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a long carbon chain with a bromine atom attached to the 20th carbon and an ethyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 20-bromoicosanoate can be synthesized through a multi-step process involving the bromination of icosanoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as red phosphorus or iron. The reaction is conducted under controlled conditions to ensure selective bromination at the 20th carbon position.
The esterification step involves reacting the brominated icosanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually performed under reflux conditions to drive the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for bromination and esterification ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 20-bromoicosanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The long carbon chain can undergo oxidation to form carboxylic acids or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
Ethyl 20-bromoicosanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule in drug development.
Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 20-bromoicosanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an alkylating agent, modifying proteins and nucleic acids, which can lead to changes in cellular functions and pathways.
Comparison with Similar Compounds
Ethyl 20-bromoicosanoate can be compared with other similar compounds such as:
Ethyl bromoacetate: A shorter chain ester with similar reactivity but different applications.
Ethyl 2-bromopropionate: Another ester with a bromine atom at the second carbon, used in different synthetic applications.
Ethyl 3-bromopropionate: Similar in structure but with the bromine atom at the third carbon, leading to different chemical behavior.
Properties
Molecular Formula |
C22H43BrO2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 20-bromoicosanoate |
InChI |
InChI=1S/C22H43BrO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |
InChI Key |
IPOIVTQDZXVCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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